1-Bromo-2-ethynyl-4-methoxybenzene
Overview
Description
1-Bromo-2-ethynyl-4-methoxybenzene is an organic compound with the molecular formula C9H7BrO It is a derivative of benzene, featuring a bromine atom, an ethynyl group, and a methoxy group attached to the benzene ring
Mechanism of Action
Target of Action
The primary target of “1-Bromo-2-ethynyl-4-methoxybenzene” is the benzene ring in organic compounds . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
The compound interacts with its targets through a process known as electrophilic aromatic substitution . This process maintains the aromaticity of the benzene ring . The mechanism involves two steps :
- The electrons in the pi bond attack the electrophile. One carbon gets a positive charge while the other forms a Carbon-Electrophile bond. This forms the arenium ion . The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the Carbon-Hydrogen bond to form a Carbon-Carbon double bond and aromaticity is reformed .
Biochemical Pathways
The biochemical pathways affected by “this compound” involve the electrophilic aromatic substitution reactions of benzene . These reactions are part of the broader class of reactions involving carbocation intermediates, which also include S N 1 and E1 reactions of alkyl halides, and Brønsted acid addition reactions of alkenes .
Result of Action
The result of the action of “this compound” is the formation of a substituted benzene ring . This occurs when a proton is removed from the intermediate formed in the first step of the reaction, yielding a substituted benzene ring .
Action Environment
The action of “this compound” can be influenced by various environmental factors. For instance, the rate of the electrophilic aromatic substitution reaction can be affected by the presence of other substances that can act as bases Additionally, the stability of the compound and its efficacy can be influenced by factors such as temperature and pH
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethynyl-4-methoxybenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution. One common method involves the bromination of 2-ethynyl-4-methoxybenzene using bromine or a bromine-containing reagent under controlled conditions . The reaction typically requires a catalyst, such as iron or aluminum bromide, to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-ethynyl-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in Sonogashira coupling reactions with aryl or vinyl halides to form substituted alkynes.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions:
Sonogashira Coupling: Typically involves a palladium catalyst and a copper co-catalyst in the presence of a base such as triethylamine.
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Major Products:
Substituted Alkynes: Formed through coupling reactions.
Substituted Benzene Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
1-Bromo-2-ethynyl-4-methoxybenzene has several applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
Comparison with Similar Compounds
4-Bromoanisole: Similar structure but lacks the ethynyl group, making it less versatile in coupling reactions.
1-Bromo-2-methoxybenzene: Similar but without the ethynyl group, limiting its applications in forming substituted alkynes.
4-Methoxybenzyl bromide: Contains a bromomethyl group instead of a bromine atom, leading to different reactivity and applications.
Uniqueness: 1-Bromo-2-ethynyl-4-methoxybenzene is unique due to the presence of both the bromine and ethynyl groups, which allow it to participate in a wider range of chemical reactions compared to its similar compounds. This versatility makes it a valuable compound in synthetic organic chemistry and various industrial applications.
Properties
IUPAC Name |
1-bromo-2-ethynyl-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c1-3-7-6-8(11-2)4-5-9(7)10/h1,4-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRBSPYGAGUOOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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